molecular formula C₁₂₇H₁₉₅N₃₇O₃₇ B612779 26Rfa, Hypothalamic Peptide, human CAS No. 600171-68-4

26Rfa, Hypothalamic Peptide, human

Katalognummer: B612779
CAS-Nummer: 600171-68-4
Molekulargewicht: 2832.13
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

26Rfa is a neuropeptide belonging to the RFamide peptide family . It exhibits orexigenic activity and has been associated with obesity . The 26RFa gene is exclusively expressed in the ventromedial hypothalamic nucleus and in the lateral hypothalamic area . The primary structures of human, rat, and frog 26RFa exhibit approximately 80% identity .


Synthesis Analysis

The 26RFa gene is expressed in the hypothalamus, specifically in the ventromedial hypothalamic nucleus and the lateral hypothalamic area . The primary structures of human, rat, and frog 26RFa exhibit approximately 80% identity .


Molecular Structure Analysis

The molecular formula of 26Rfa is C127H195N37O37 . The sequence of 26Rfa is Thr-Ser-Gly-Pro-Leu-Gly-Asn-Leu-Ala-Glu-Glu-Leu-Asn-Gly-Tyr-Ser-Arg-Lys-Lys-Gly-Gly-Phe-Ser-Phe-Arg-Phe-NH2 .


Physical And Chemical Properties Analysis

The molecular weight of 26Rfa is 2832.13 . It is recommended to store 26Rfa at -20°C . The peptide is soluble in water .

Wissenschaftliche Forschungsanwendungen

Orexigenic Activity and Food Intake Regulation

26RFa, a hypothalamic neuropeptide, exhibits significant orexigenic activity. It stimulates food intake in mammals, indicating its crucial role in the regulation of feeding behavior. This effect is observed across various species, including rodents and birds, suggesting a widespread biological function in vertebrates (Chartrel et al., 2003; Ukena et al., 2010; Chartrel et al., 2005).

Regulation of Glucose Homeostasis

26RFa has been identified as an incretin that regulates glucose homeostasis. It has been shown to reduce glucose-induced hyperglycemia, increase insulin sensitivity, and enhance insulin production. This suggests a potential role in managing conditions like diabetes and obesity (El Mehdi et al., 2021; Prévost et al., 2015).

Role in Energy Metabolism

The expression of 26RFa is upregulated in the hypothalamus of obese animals, suggesting its involvement in the development or maintenance of obesity. It demonstrates a crucial role in energy metabolism and may be a significant factor in obesity-related research (Chartrel et al., 2016).

Impact on Gonadotropic Axis

26RFa influences the gonadotropic axis, particularly in female rats, indicating a connection between energy balance and reproduction. This aspect of 26RFa highlights its potential in understanding the complex interplay between reproductive function and body energy stores (Navarro et al., 2006).

Structural and Biochemical Characterization

Studies have provided insights into the structure of 26RFa, revealing its conformation and suggesting crucial domains for receptor interaction. Such structural information is vital for understanding the peptide's biological activity and potential pharmaceutical applications (Thuau et al., 2005).

Neuroendocrine Functions

26RFa plays a significant role in various neuroendocrine functions, including the regulation of feeding behavior and potential modulation of sexual behavior and nociceptive stimuli. This broad range of activities indicates its importance in neuroendocrine research (Bruzzone et al., 2006; Chartrel et al., 2011).

Wirkmechanismus

26Rfa exerts its orexigenic activity by stimulating the release of neuropeptide Y in the arcuate nucleus . It is also identified as the endogenous ligand of the orphan G protein-coupled receptor GPR103 . It has been suggested that 26Rfa neurons are involved in the hypothalamic regulation of glucose homeostasis .

Zukünftige Richtungen

Recent studies suggest a peripheral role of hypothalamic neuropeptides controlling feeding behavior in the regulation of glucose homeostasis . This leads to the new concept that hypothalamic neuropeptides may serve as a link between energy and glucose homeostasis, identifying them as potential therapeutic targets for the treatment of diabetes and obesity .

Eigenschaften

IUPAC Name

5-[[1-[[1-[[4-amino-1-[[2-[[1-[[1-[[1-[[6-amino-1-[[6-amino-1-[[2-[[2-[[1-[[1-[[1-[[5-carbamimidamido-1-[(1-carboxy-2-phenylethyl)amino]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-[2-[[2-[[4-amino-2-[[2-[[2-[[1-[2-[[2-[(2-amino-3-hydroxybutanoyl)amino]-3-hydroxypropanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]propanoylamino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C127H194N36O38/c1-66(2)49-82(158-123(198)94-35-24-48-163(94)101(175)62-143-109(184)91(63-164)162-124(199)104(132)70(8)167)107(182)141-61-100(174)147-89(57-96(131)170)120(195)155-83(50-67(3)4)115(190)144-69(7)105(180)148-80(40-42-102(176)177)113(188)153-81(41-43-103(178)179)114(189)154-84(51-68(5)6)116(191)157-88(56-95(130)169)108(183)142-60-99(173)146-86(54-74-36-38-75(168)39-37-74)118(193)160-92(64-165)121(196)152-78(33-22-46-137-126(133)134)111(186)150-77(32-19-21-45-129)110(185)149-76(31-18-20-44-128)106(181)140-58-97(171)139-59-98(172)145-85(52-71-25-12-9-13-26-71)117(192)161-93(65-166)122(197)156-87(53-72-27-14-10-15-28-72)119(194)151-79(34-23-47-138-127(135)136)112(187)159-90(125(200)201)55-73-29-16-11-17-30-73/h9-17,25-30,36-39,66-70,76-94,104,164-168H,18-24,31-35,40-65,128-129,132H2,1-8H3,(H2,130,169)(H2,131,170)(H,139,171)(H,140,181)(H,141,182)(H,142,183)(H,143,184)(H,144,190)(H,145,172)(H,146,173)(H,147,174)(H,148,180)(H,149,185)(H,150,186)(H,151,194)(H,152,196)(H,153,188)(H,154,189)(H,155,195)(H,156,197)(H,157,191)(H,158,198)(H,159,187)(H,160,193)(H,161,192)(H,162,199)(H,176,177)(H,178,179)(H,200,201)(H4,133,134,137)(H4,135,136,138)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLYPFGRTAAPWHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NCC(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)NC(CO)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC4=CC=CC=C4)C(=O)O)NC(=O)C5CCCN5C(=O)CNC(=O)C(CO)NC(=O)C(C(C)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C127H194N36O38
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2833.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.